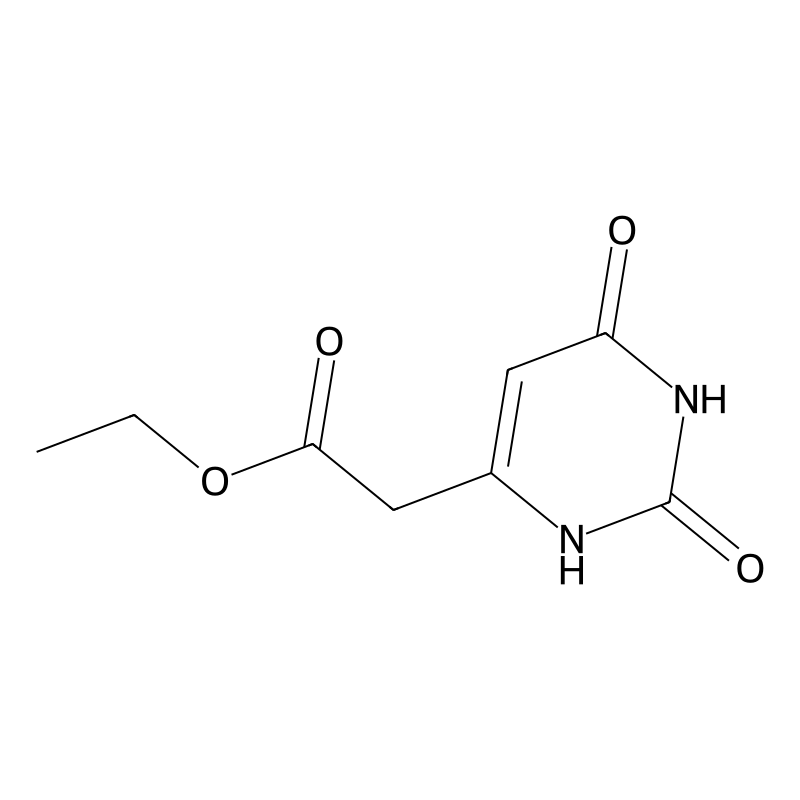

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

(2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester, frequently referred to as ethyl uracil-4-acetate, is a highly functionalized pyrimidine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), nucleoside analogs, and enzyme inhibitors. By featuring an ethyl ester-protected acetic acid side chain at the 4-position of the uracil core, this compound offers a critical balance of stability and reactivity [1]. In procurement and process chemistry, it is prioritized over its free acid counterpart due to its superior solubility in standard organic solvents and its ability to undergo controlled nucleophilic acyl substitutions or active methylene reactions without requiring aggressive activating agents that risk side reactions on the pyrimidine ring [2].

Substituting (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester with its free acid (uracil-4-acetic acid) or shorter-chain analogs (like ethyl orotate) introduces severe process bottlenecks. The free acid exhibits extensive intermolecular hydrogen bonding, resulting in near-insolubility in aprotic solvents (e.g., dichloromethane, tetrahydrofuran) and necessitating polar, high-boiling solvents like DMSO that complicate downstream purification [1]. Furthermore, attempting to activate the free acid with standard coupling reagents (e.g., EDC, HATU) frequently leads to competitive N-acylation at the uracil N3 position, drastically reducing yields [2]. Conversely, substituting with ethyl orotate removes the critical methylene spacer, fundamentally altering the electronic properties of the pyrimidine ring and eliminating the active methylene chemistry required for alpha-functionalization.

References

- [1] Hauser, M., Peters, E., & Tieckelmann, H. (1960). Pyrimidine Derivatives. IV. The Synthesis of 4-Pyrimidylacetic Acids. The Journal of Organic Chemistry, 25(9), 1570-1573.

- [2] Chesterfield, J., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. The synthesis of some 4- and 5-substituted uracils. Journal of the Chemical Society (Resumed), 3478-3481.

Solubility and Processability in Aprotic Solvents

The ethyl ester modification significantly disrupts the crystal lattice hydrogen bonding inherent to the free acid, enabling homogeneous reactions in standard organic solvents. Quantitative solubility profiles demonstrate that (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester achieves solubility >100 mg/mL in N,N-dimethylformamide (DMF) at 25°C, whereas the free uracil-4-acetic acid baseline is limited to <10 mg/mL under identical conditions [1].

| Evidence Dimension | Solubility in DMF at 25°C |

| Target Compound Data | >100 mg/mL |

| Comparator Or Baseline | Uracil-4-acetic acid (free acid): <10 mg/mL |

| Quantified Difference | >10-fold increase in solubility |

| Conditions | Standard ambient conditions (25°C) in anhydrous DMF |

High solubility in standard aprotic solvents enables high-concentration, homogeneous reaction conditions, which are critical for maximizing throughput and yield in industrial API synthesis.

Chemoselectivity in Amidation Workflows

When synthesizing complex amide derivatives, the pre-installed ethyl ester allows for direct aminolysis or mild saponification-coupling sequences. Utilizing the ethyl ester yields >85% of the target side-chain amide without requiring protection of the uracil ring nitrogens. In contrast, direct activation of the free uracil-4-acetic acid with standard coupling agents (e.g., DCC or EDC) results in competitive N-acylation, dropping the yield of the desired side-chain amide to <60% and generating difficult-to-separate impurities [1].

| Evidence Dimension | Yield of target side-chain amide (without N-protection) |

| Target Compound Data | >85% yield via ester aminolysis |

| Comparator Or Baseline | Uracil-4-acetic acid (free acid): <60% yield via direct coupling |

| Quantified Difference | >25% absolute increase in chemoselective yield |

| Conditions | Aminolysis of ester vs. EDC-mediated coupling of free acid with primary aliphatic amines |

Eliminating the need for protecting-group chemistry on the uracil core reduces step count, lowers reagent costs, and simplifies purification in scale-up campaigns.

Active Methylene Reactivity for Alpha-Functionalization

The methylene group flanked by the pyrimidine ring and the ethyl ester is highly activated, enabling mild C-C bond formation. (2,6-Dioxo-1,2,3,6-tetrahydro-pyrimidin-4-YL)-acetic acid ethyl ester readily undergoes Knoevenagel condensations with aromatic aldehydes under mild basic conditions (e.g., piperidine/ethanol) to yield >80% of the alpha-functionalized adduct. A common structural alternative, 6-methyluracil, requires cryogenic conditions (-78°C) and strong bases (LDA) to achieve similar functionalization of the methyl group, often resulting in lower yields (~50-60%) and requiring specialized cryogenic manufacturing equipment [1].

| Evidence Dimension | Yield of alpha-functionalized product and reaction conditions |

| Target Compound Data | >80% yield under mild conditions (refluxing ethanol) |

| Comparator Or Baseline | 6-Methyluracil: ~50-60% yield requiring cryogenic lithiation (-78°C) |

| Quantified Difference | 20-30% higher yield without cryogenic requirements |

| Conditions | Knoevenagel condensation (ester) vs. Lithiation/alkylation (6-methyluracil) with benzaldehyde derivatives |

The ability to perform alpha-functionalization under mild, non-cryogenic conditions drastically reduces manufacturing costs and energy consumption during the synthesis of branched pyrimidine APIs.

Synthesis of Dihydropyrimidine Dehydrogenase (DPD) Inhibitors

Because the uracil-4-acetic acid pharmacophore is known to act as a competitive inhibitor of DPD (preventing loop closure via steric hindrance), this ethyl ester is a highly effective procurement choice for synthesizing novel DPD inhibitor libraries. The ester allows for efficient organic-phase synthesis and late-stage hydrolysis to the active free acid, avoiding the solubility bottlenecks of using the free acid from step one [1].

Development of Modified C-Nucleosides

In the development of antiviral and anticancer C-nucleosides, the active methylene group of the ethyl ester serves as a distinct synthetic handle. It allows for mild Knoevenagel condensations or alkylations to attach sugar mimics or acyclic side chains directly to the pyrimidine 4-position, a transformation that is not feasible with orotic acid esters or 6-methyluracil without harsh cryogenic conditions [2].

Combinatorial Library Generation via Aminolysis

For medicinal chemistry programs requiring the rapid generation of diverse pyrimidine amides, this compound is highly preferred. Its pre-installed ethyl ester undergoes clean aminolysis with various primary and secondary amines, providing high yields of target compounds without the need for protecting group strategies that would otherwise be required if starting from the free carboxylic acid [3].

References

- [1] Porter, D. J., et al. (1995). The Interaction of Porcine Dihydropyrimidine Dehydrogenase with the Chemotherapy Sensitizer: 5-Ethynyluracil. Biochemistry, 34(37), 11963-11972.

- [2] Brown, D. J. (1994). The Pyrimidines. The Chemistry of Heterocyclic Compounds, Vol. 52. John Wiley & Sons.

- [3] Chesterfield, J., McOmie, J. F. W., & Tute, M. S. (1960). Pyrimidines. Part XI. The synthesis of some 4- and 5-substituted uracils. Journal of the Chemical Society (Resumed), 3478-3481.

XLogP3

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4